- Bicyclic nitrogen compounds as modulators of ghrelin receptor and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Cas no 944086-09-3 (1-(7-Bromo-1H-indol-3-yl)ethan-1-one)
944086-09-3 structure
Product Name:1-(7-Bromo-1H-indol-3-yl)ethan-1-one
CAS-Nr.:944086-09-3
MF:C10H8BrNO
MW:238.08062171936
MDL:MFCD20528267
CID:1040233
PubChem ID:16751572
Update Time:2025-10-29
1-(7-Bromo-1H-indol-3-yl)ethan-1-one Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1-(7-Bromo-1H-indol-3-yl)ethanone
- Ethanone, 1-(7-broMo-1H-indol-3-yl)-
- 1-(7-Bromo-1H-indol-3-yl)ethan-1-one
- 6139AC
- 1-(7-Bromo-1H-indole-3-yl)ethanone
- ST2403239
- 1-(7-Bromo-1H-indol-3-yl)ethanone, AldrichCPR
- 1-(7-Bromo-1H-indol-3-yl)ethanone (ACI)
-
- MDL: MFCD20528267
- Inchi: 1S/C10H8BrNO/c1-6(13)8-5-12-10-7(8)3-2-4-9(10)11/h2-5,12H,1H3
- InChI-Schlüssel: ZRGRITPJQJCAFA-UHFFFAOYSA-N
- Lächelt: O=C(C)C1C2C(=C(C=CC=2)Br)NC=1
Berechnete Eigenschaften
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 13
- Anzahl drehbarer Bindungen: 1
- Komplexität: 219
- Topologische Polaroberfläche: 32.9
1-(7-Bromo-1H-indol-3-yl)ethan-1-one Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H315-H319-H332-H335
- Warnhinweis: P280-P305+P351+P338-P310
- Lagerzustand:Sealed in dry,Room Temperature
1-(7-Bromo-1H-indol-3-yl)ethan-1-one Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VJ500-250mg |
1-(7-Bromo-1H-indol-3-yl)ethan-1-one |
944086-09-3 | 98% | 250mg |
891CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VJ500-100mg |
1-(7-Bromo-1H-indol-3-yl)ethan-1-one |
944086-09-3 | 98% | 100mg |
432CNY | 2021-05-08 | |
| TRC | B014135-100mg |
1-(7-Bromo-1H-indol-3-yl)ethan-1-one |
944086-09-3 | 100mg |
$ 305.00 | 2022-06-07 | ||
| TRC | B014135-250mg |
1-(7-Bromo-1H-indol-3-yl)ethan-1-one |
944086-09-3 | 250mg |
$ 635.00 | 2022-06-07 | ||
| TRC | B014135-500mg |
1-(7-Bromo-1H-indol-3-yl)ethan-1-one |
944086-09-3 | 500mg |
$ 1010.00 | 2022-06-07 | ||
| Matrix Scientific | 222541-1g |
1-(7-Bromo-1H-indol-3-yl)ethan-1-one, 95% min |
944086-09-3 | 95% | 1g |
$551.00 | 2023-09-09 | |
| Matrix Scientific | 222541-5g |
1-(7-Bromo-1H-indol-3-yl)ethan-1-one, 95% min |
944086-09-3 | 95% | 5g |
$1926.00 | 2023-09-09 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B846825-100mg |
1-(7-Bromo-1H-indol-3-yl)ethanone |
944086-09-3 | 98% | 100mg |
573.30 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VJ500-200mg |
1-(7-Bromo-1H-indol-3-yl)ethan-1-one |
944086-09-3 | 98% | 200mg |
558.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VJ500-50mg |
1-(7-Bromo-1H-indol-3-yl)ethan-1-one |
944086-09-3 | 98% | 50mg |
223.0CNY | 2021-08-04 |
1-(7-Bromo-1H-indol-3-yl)ethan-1-one Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Diethylaluminum chloride Solvents: Dichloromethane ; 0 °C; 25 min, 0 °C
1.2 Solvents: Dichloromethane ; 0 °C; 1 - 3 h, 0 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
1.2 Solvents: Dichloromethane ; 0 °C; 1 - 3 h, 0 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; 1.5 - 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 5 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; 5 min, rt
Referenz
- Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides, Molecules, 2022, 27(23),
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Tin tetrachloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 30 min, rt
1.2 Solvents: Nitromethane ; 2 h, rt
1.3 Solvents: Water ; cooled
1.2 Solvents: Nitromethane ; 2 h, rt
1.3 Solvents: Water ; cooled
Referenz
- Directed C-H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System, Journal of Organic Chemistry, 2023, 88(3), 1299-1318
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Tin tetrachloride Solvents: Toluene ; 2 h, 0 °C → rt
Referenz
- Meridianin D Analogues Display Antibiofilm Activity against MRSA and Increase Colistin Efficacy in Gram-Negative Bacteria, ACS Medicinal Chemistry Letters, 2018, 9(7), 702-707
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Solvents: Toluene ; 10 min, 0 °C
1.2 Reagents: Tin tetrachloride ; 0 °C; 12 h, 0 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Tin tetrachloride ; 0 °C; 12 h, 0 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
Referenz
- Rhodium(III)-Catalyzed Regioselective Direct C4-Alkylation and C2-Annulation of Indoles: Straightforward Access to Indolopyridone, European Journal of Organic Chemistry, 2018, 2018(12), 1426-1436
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Diethylaluminum chloride Solvents: Dichloromethane , Hexane ; 0 °C; 30 min, 0 °C
1.2 Solvents: Dichloromethane ; 0 °C; 2 - 4 h, 0 °C
1.3 Solvents: Water ; pH 7
1.2 Solvents: Dichloromethane ; 0 °C; 2 - 4 h, 0 °C
1.3 Solvents: Water ; pH 7
Referenz
- Rh(III)-Catalyzed [5+1] Annulation of Indole-enaminones with Diazo Compounds To Form Highly Functionalized Carbazoles, Organic Letters, 2021, 23(11), 4406-4410
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Diethylaluminum chloride Solvents: Dichloromethane , Hexane ; 0 °C; 30 min, 0 °C
1.2 Solvents: Dichloromethane ; 0 °C; 2 - 4 h, 0 °C
1.3 Reagents: Water ; pH 7
1.2 Solvents: Dichloromethane ; 0 °C; 2 - 4 h, 0 °C
1.3 Reagents: Water ; pH 7
Referenz
- Palladium-catalyzed regioselective C-H fluoroalkylation of indoles at the C4-position, Chemical Communications (Cambridge, 2017, 53(28), 3945-3948
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Catalysts: Tin tetrachloride Solvents: Toluene
Referenz
- Synthesis, Protein Kinase Inhibitory Potencies, and in Vitro Antiproliferative Activities of Meridianin Derivatives, Journal of Medicinal Chemistry, 2011, 54(13), 4474-4489
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Trichloroisocyanuric acid ; 6.5 h, 60 - 70 °C
Referenz
- Symmetric trichloro triazine adducts with N, N'-dimethyl formamide and N, N'-dimethyl acetamide as green Vilsmeier -Haack reagents for effective formylation and acylation of Indoles, Chemical Data Collections, 2020, 28,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Tin tetrachloride Solvents: Dichloromethane ; 0 °C; 30 min, rt
1.2 Solvents: Nitromethane ; 3 h, rt
1.3 Reagents: Water
1.2 Solvents: Nitromethane ; 3 h, rt
1.3 Reagents: Water
Referenz
- Towards the syntheses of N-H and N-alkylated derivatives of meridianins, Journal of Heterocyclic Chemistry, 2007, 44(4), 793-801
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Tin tetrachloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 30 min, rt
1.2 Solvents: Nitromethane ; 2 h, rt
1.3 Reagents: Water ; rt
1.2 Solvents: Nitromethane ; 2 h, rt
1.3 Reagents: Water ; rt
Referenz
- Ketone-Directed Cobalt(III)-Catalyzed Regioselective C2 Amidation of Indoles, Journal of Organic Chemistry, 2020, 85(5), 3911-3920
1-(7-Bromo-1H-indol-3-yl)ethan-1-one Raw materials
1-(7-Bromo-1H-indol-3-yl)ethan-1-one Preparation Products
1-(7-Bromo-1H-indol-3-yl)ethan-1-one Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:944086-09-3)1-(7-Bromo-1H-indol-3-yl)ethan-1-one
Bestellnummer:A859438
Bestandsstatus:in Stock
Menge:5g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 08:18
Preis ($):425.0
Email:sales@amadischem.com
1-(7-Bromo-1H-indol-3-yl)ethan-1-one Verwandte Literatur
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Amadis Chemical Company Limited
(CAS:944086-09-3)1-(7-Bromo-1H-indol-3-yl)ethan-1-one
Reinheit:99%
Menge:5g
Preis ($):425.0